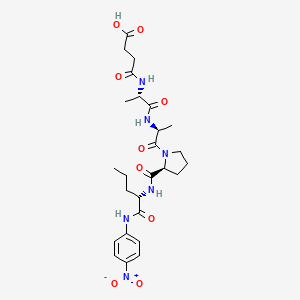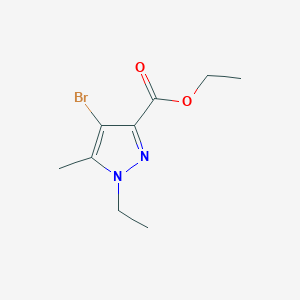
5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine
Übersicht
Beschreibung
5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, also known as CPTA, is a synthetic compound that has been used in a variety of scientific research applications. CPTA is a heterocyclic amine that contains both cyclopropyl and pyridine moieties, and it has been used as an inhibitor of certain enzymes, as a ligand for metal ions, and as a probe for studying protein-protein interactions. CPTA has been found to have a variety of biochemical and physiological effects, and it has become a useful tool for researchers in a number of different fields.
Wissenschaftliche Forschungsanwendungen
Structural Characterization
Structural characterization of related thiazoles has been a focus in scientific research. For instance, the study of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, which are structurally similar to 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, has provided insights into different intermolecular hydrogen bonding patterns and crystal structures (Böck et al., 2020).
Antiprion Activity
2-Aminothiazoles, a class to which 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine belongs, have shown promising results as therapeutic leads for prion diseases. Research has been directed towards improving the potency and physiochemical properties of these compounds, including their ability to achieve and sustain high drug concentrations in the brain (Gallardo-Godoy et al., 2011).
Antimicrobial Activity
Studies have also been conducted on similar thiazole derivatives for their antimicrobial properties. For example, the synthesis and evaluation of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide showed significant in vitro antibacterial and antifungal activity (Dengale et al., 2019).
Anticancer Activity
The synthesis and assessment of thiazole derivatives, akin to 5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine, have been explored for potential anticancer activities. A study on the synthesis, crystal structure, and antitumor activity of a thiazole derivative demonstrated its efficacy against cancer cell lines, highlighting the potential of such compounds in cancer treatment (叶姣 et al., 2015).
Pesticidal Activities
Thiazole derivatives have also been investigated for their potential as pesticides. For instance, the synthesis and pesticidal activities of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives showed effectiveness against mosquito larvae and phytopathogenic fungi, suggesting the utility of such compounds in agricultural applications (Choi et al., 2015).
Eigenschaften
IUPAC Name |
5-(2-cyclopropylpyridin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-7-11(16-12(13)15-7)9-4-5-14-10(6-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYTIMKELESJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206724 | |
| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopropylpyridin-4-yl)-4-methylthiazol-2-amine | |
CAS RN |
1395492-81-5 | |
| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiazolamine, 5-(2-cyclopropyl-4-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401206724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester](/img/structure/B1412265.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)


![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)
![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)
![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![(1S,2R)-rel-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B1412281.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)
